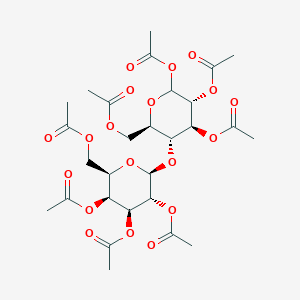
Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” is a complex carbohydrate structure that includes multiple acetylated galactose and glucose units. This compound is part of a larger family of glycosylated molecules that play significant roles in various biological processes, including cell signaling, molecular recognition, and immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” typically involves the use of glycosyltransferases, which are enzymes that facilitate the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. The reaction conditions often require the presence of metal ions such as manganese to stabilize the enzyme and enhance its activity .
Industrial Production Methods
Industrial production of this compound can be achieved through a combination of chemical and enzymatic methods. The chemical synthesis involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions. Enzymatic methods utilize glycosyltransferases to achieve high specificity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can occur at the acetyl groups, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl groups can be substituted using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a model system to study glycosylation reactions and the behavior of complex carbohydrates under different conditions .
Biology
In biological research, it is used to investigate cell signaling pathways and molecular recognition processes. It serves as a ligand for lectins and other carbohydrate-binding proteins .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases .
Industry
In the industrial sector, it is used in the production of glycosylated products, such as vaccines and therapeutic proteins, where glycosylation is crucial for their efficacy and stability .
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can trigger various cellular responses, including changes in cell adhesion, migration, and signaling pathways . The molecular targets include cell surface receptors and enzymes involved in glycosylation processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose, commonly found in milk.
N-acetyllactosamine: A disaccharide consisting of galactose and N-acetylglucosamine, involved in cell recognition and signaling.
Uniqueness
The uniqueness of “Gal2Ac3Ac4Ac6Ac(b1-4)Glc1Ac2Ac3Ac6Ac” lies in its multiple acetylated groups and the specific β1-4 glycosidic linkage, which confer distinct biological properties and interactions compared to other similar compounds .
Propriétés
Formule moléculaire |
C28H38O19 |
|---|---|
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27?,28+/m1/s1 |
Clé InChI |
WOTQVEKSRLZRSX-CWLXKMOZSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


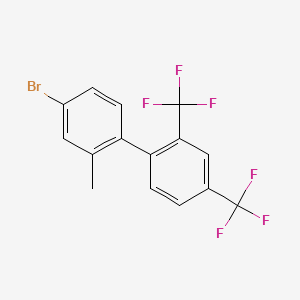
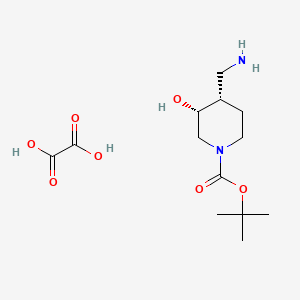

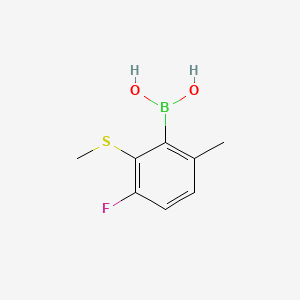
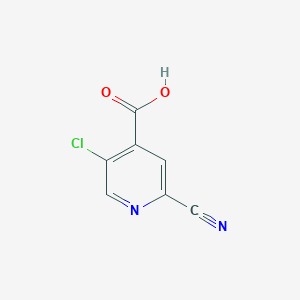
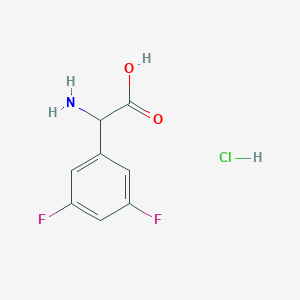
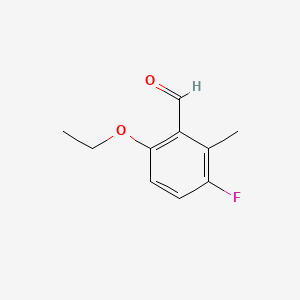

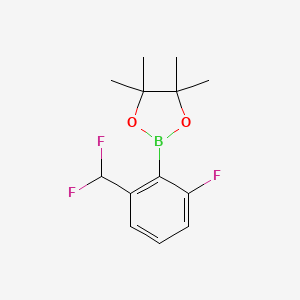
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)

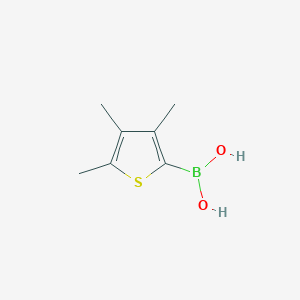

![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)
